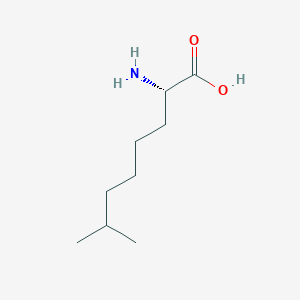

(S)-2-Amino-7-methyloctanoic acid

Description

Properties

CAS No. |

31873-00-4 |

|---|---|

Molecular Formula |

C9H19NO2 |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

(2S)-2-amino-7-methyloctanoic acid |

InChI |

InChI=1S/C9H19NO2/c1-7(2)5-3-4-6-8(10)9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12)/t8-/m0/s1 |

InChI Key |

XFGWQYYDOWONQJ-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)CCCC[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C)CCCCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-7-methyloctanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 7-methyloctanoic acid and an appropriate amine source. The reaction typically involves the formation of an amide intermediate, followed by hydrolysis to yield the desired amino acid. Reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for cost-effectiveness and efficiency, with considerations for scalability and environmental impact. Techniques such as continuous flow reactors and advanced purification methods may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-7-methyloctanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives. Substitution reactions can result in a wide range of functionalized amino acids.

Scientific Research Applications

Peptide Synthesis

(S)-2-Amino-7-methyloctanoic acid serves as a building block in peptide synthesis. Its unique structure allows it to influence the conformation and stability of peptides, making it valuable in designing therapeutic peptides that can interact effectively with biological targets.

Therapeutic Potential

Research indicates that this compound may modulate enzyme activity and influence metabolic pathways. Studies have shown its potential in:

- Cancer Therapy : The compound's interactions with specific enzymes suggest it may play a role in cancer treatment by targeting metabolic pathways involved in tumor growth.

- Neuroprotection : Preliminary studies indicate that this amino acid may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Case Study 1: Peptide Development

A study explored the incorporation of this compound into peptide sequences aimed at enhancing their stability and bioactivity. The resulting peptides demonstrated improved binding affinity to target receptors compared to peptides without this amino acid, highlighting its role in drug design.

Case Study 2: Enzyme Interaction

Research investigating the interaction of this compound with specific enzymes showed that it could act as an inhibitor or modulator, influencing enzymatic activity and offering insights into potential therapeutic applications for metabolic disorders.

Mechanism of Action

The mechanism of action of (S)-2-Amino-7-methyloctanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-2-Amino-7-methyloctanoic acid include other amino acids with similar structural features, such as:

- (S)-2-Amino-6-methylheptanoic acid

- (S)-2-Amino-8-methylnonanoic acid

- (S)-2-Amino-7-ethylheptanoic acid

Uniqueness

What sets this compound apart from these similar compounds is its specific carbon chain length and the position of the methyl group

Biological Activity

(S)-2-Amino-7-methyloctanoic acid, a chiral α-amino acid, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₉H₁₉N₃O₂

- Molecular Weight : 173.25 g/mol

- Functional Groups : Contains an amino group (-NH₂), a carboxylic acid group (-COOH), and a branched hydrophobic octane side chain.

The presence of the hydrophobic side chain enhances its interaction with lipid membranes, which is crucial for its bioavailability and efficacy in biological systems.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several mechanisms of action:

- Enzyme Modulation : The amino group can form hydrogen bonds with active sites on enzymes, influencing their activity. This interaction may modulate metabolic pathways critical for various physiological processes.

- Signal Transduction Pathways : The compound has been implicated in influencing signaling pathways, which may affect cellular responses to external stimuli. This can lead to alterations in gene expression and cellular behavior.

- Cytotoxicity : Some studies have reported that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology .

Comparative Biological Activity

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-6-methylheptanoic acid | Similar branched structure but one less carbon | Potentially different biological activities |

| 2-Amino-5-methylhexanoic acid | One less carbon than this compound | Shorter side chain may affect solubility and activity |

| 2-Amino-8-methyloctanoic acid | One more carbon in the side chain | May exhibit different interaction profiles |

| 2-Amino-4-methylpentanoic acid | Shorter branched alkyl chain | Different metabolic pathways due to shorter length |

This table illustrates how minor structural changes can significantly impact the biological activity and therapeutic potential of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Cytotoxic Activity : A study demonstrated that derivatives of this compound showed selective cytotoxicity against solid tumor cell lines, including lung and colon cancers. The mechanism involved targeting specific cellular pathways that lead to apoptosis in cancer cells .

- Antimicrobial Properties : Research has indicated that certain derivatives possess antimicrobial properties, effective against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria .

Q & A

Q. What are the optimal synthesis conditions for (S)-2-Amino-7-methyloctanoic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling protected amino acids with methyl-branched carboxylic acid precursors. For example, use DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) as coupling agents in anhydrous solvents (e.g., DMF or chloroform) to minimize racemization . Post-synthesis, purification via recrystallization or HPLC (using C18 columns with 0.1% TFA in acetonitrile/water gradients) ensures ≥95% purity. Validate purity using HPLC-UV at 214 nm (amide bond absorption) and 1H/13C NMR to confirm stereochemistry .

Q. How should researchers characterize the stereochemical integrity of this compound?

- Methodological Answer : Employ polarimetry to measure optical rotation (compare with literature values for enantiomeric excess) and chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak IC) to resolve enantiomers. For absolute configuration confirmation, perform X-ray crystallography on single crystals grown via slow evaporation in ethanol/water mixtures .

Q. What experimental protocols are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS at intervals (e.g., 24h, 7d, 30d). Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (4°C, dry). Note: The methyl branch enhances steric protection against hydrolysis, but the α-amino group remains reactive under acidic conditions .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

- Methodological Answer : Perform dose-response meta-analysis of existing studies to identify confounding variables (e.g., assay pH, enzyme isoforms). Replicate experiments under standardized conditions (e.g., 50 mM Tris-HCl pH 7.4, 25°C) using SPR (surface plasmon resonance) for binding affinity measurements. Cross-validate with isothermal titration calorimetry (ITC) to rule out false positives from fluorescent interference .

Q. What strategies are effective for probing the compound’s role in peptide-mediated cellular uptake mechanisms?

- Methodological Answer : Design fluorescently tagged analogs (e.g., FITC-conjugated derivatives) for confocal microscopy tracking in live cells. Combine with competitive inhibition assays using endocytosis blockers (e.g., chlorpromazine for clathrin-mediated pathways). For quantitative uptake kinetics, use LC-MS/MS to measure intracellular concentrations over time .

Q. How can computational modeling improve the prediction of this compound’s interactions with lipid bilayers?

- Methodological Answer : Run molecular dynamics (MD) simulations (e.g., GROMACS) with a CHARMM36m force field to model insertion into lipid bilayers. Parameterize the compound’s partial charges using DFT (density functional theory) at the B3LYP/6-31G* level. Validate predictions with neutron scattering to map spatial distribution in model membranes .

Data Contradiction & Reproducibility

Q. Why do NMR spectral data for this compound vary across studies, and how can reproducibility be enhanced?

- Methodological Answer : Variations arise from solvent effects (e.g., DMSO vs. CDCl3), pH-dependent tautomerism, or impurities. Standardize protocols:

Q. What statistical approaches are recommended for reconciling discrepancies in bioactivity datasets?

- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in compound synthesis. Use principal component analysis (PCA) to identify outlier datasets driven by methodological artifacts (e.g., improper cell line authentication). Publish negative results in open-access platforms (e.g., Zenodo ) to reduce publication bias .

Ethical & Reporting Standards

Q. How should researchers document synthetic procedures to meet journal guidelines (e.g., Beilstein Journal of Organic Chemistry)?

- Methodological Answer :

- Include step-by-step protocols with exact molar ratios, reaction times, and temperatures.

- Provide HRMS (high-resolution mass spectrometry) and elemental analysis (C, H, N) for new compounds.

- Deposit spectral data in supplementary information with figure captions detailing acquisition parameters (e.g., NMR spectrometer frequency) .

Q. What are the best practices for sharing datasets on this compound to comply with FAIR principles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.